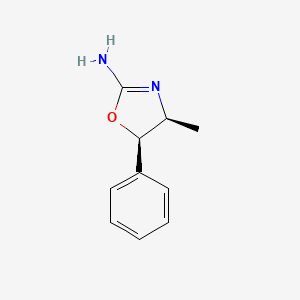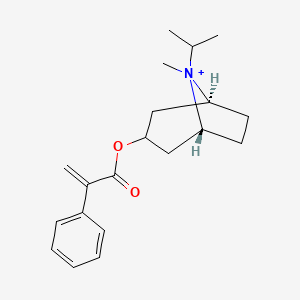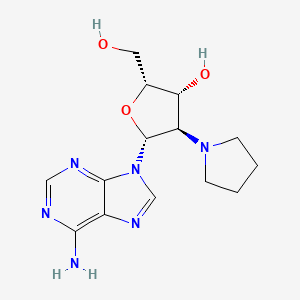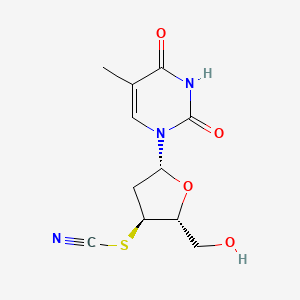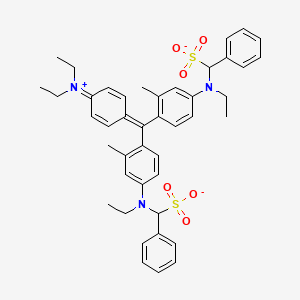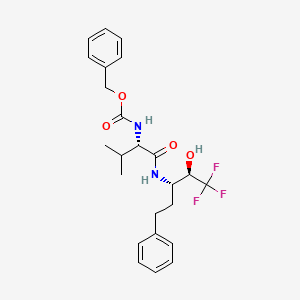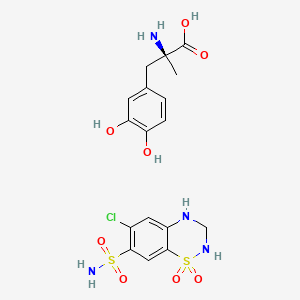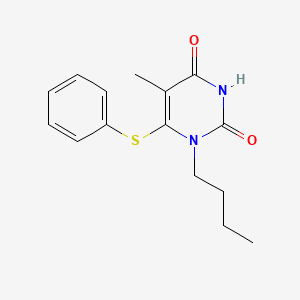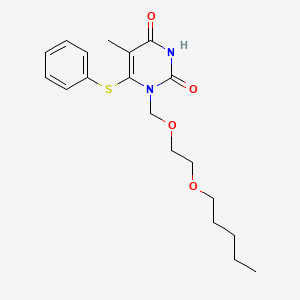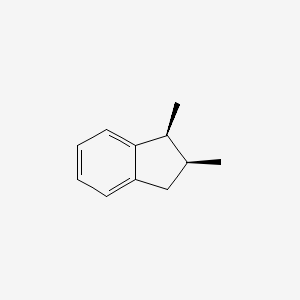
Adenosine, 4'-azido-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Azido-2’-deoxyadenosine is a modified nucleoside characterized by the presence of an azido group at the 4’ position of the deoxyribose sugar. This compound is of significant interest due to its applications in bioorthogonal chemistry, particularly in the labeling and modification of nucleic acids. The azido group allows for versatile chemical reactions, making it a valuable tool in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-2’-deoxyadenosine typically involves the introduction of the azido group into the nucleoside framework. One common method includes the epoxidation of a precursor compound followed by nucleophilic opening with sodium azide. For instance, epoxidation of a suitable precursor with dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA) followed by treatment with sodium azide can yield 4’-Azido-2’-deoxyadenosine .
Industrial Production Methods: While specific industrial production methods for 4’-Azido-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Azido-2’-deoxyadenosine undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used for this reaction, often in the presence of a base such as triethylamine.
Major Products:
Triazoles: Formed via click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
4’-Azido-2’-deoxyadenosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-Azido-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can act as a chain terminator during DNA synthesis. This property is particularly useful in antiviral therapies, where the compound inhibits viral replication by preventing the elongation of the viral DNA strand . The azido group can also participate in bioorthogonal reactions, allowing for the specific labeling and modification of nucleic acids without interfering with other biological processes .
Vergleich Mit ähnlichen Verbindungen
2’-Azido-2’-deoxyadenosine: Another azido-modified nucleoside with similar applications in bioorthogonal chemistry.
4’-Ethynyl-2’-deoxyadenosine: A compound with an ethynyl group at the 4’ position, used in similar applications but with different reactivity.
8-Azido-2’-deoxyadenosine: Modified at the 8 position, used for photoaffinity labeling.
Uniqueness: 4’-Azido-2’-deoxyadenosine is unique due to its specific modification at the 4’ position, which allows for distinct reactivity and applications compared to other azido-modified nucleosides. Its ability to participate in click chemistry and other bioorthogonal reactions makes it a versatile tool in various scientific fields .
Eigenschaften
CAS-Nummer |
130108-73-5 |
|---|---|
Molekularformel |
C10H12N8O3 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(4-15-7)6-1-5(20)10(2-19,21-6)16-17-12/h3-6,19-20H,1-2H2,(H2,11,13,14)/t5-,6+,10+/m0/s1 |
InChI-Schlüssel |
LFYJIPVHOHZXNZ-BAJZRUMYSA-N |
Isomerische SMILES |
C1[C@@H]([C@](O[C@H]1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)(CO)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



